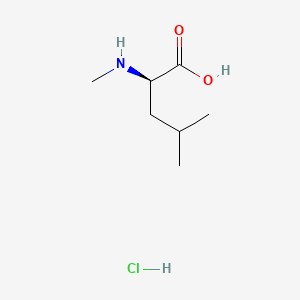

N-Me-D-Leu-OH.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFWCUVWMMTENJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Me-D-Leu-OH.HCl chemical properties

An In-Depth Technical Guide to N-Methyl-D-leucine Hydrochloride (N-Me-D-Leu-OH.HCl): Properties, Synthesis, and Application in Peptide Chemistry

Executive Summary

N-Methyl-D-leucine hydrochloride (this compound) is a non-canonical amino acid derivative of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique structure, featuring both N-terminal methylation and a D-alpha-carbon configuration, imparts critical properties to synthetic peptides. This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic protocol, and its strategic application in peptide synthesis. The central thesis of this work is that the rational incorporation of this compound is a powerful strategy for enhancing the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics by mitigating enzymatic degradation.

Introduction: The Strategic Value of N-Methylation and D-Configuration

In the field of peptide-based drug discovery, overcoming the inherent liabilities of natural peptides—namely, poor metabolic stability and low oral bioavailability—is a primary objective. This compound is a synthetic building block designed to address these challenges directly through two key structural modifications.

-

N-Methylation : The substitution of a methyl group for a hydrogen on the backbone amide nitrogen has profound conformational and physiological consequences.[1] This modification sterically shields the adjacent peptide bond from cleavage by many common proteases. Furthermore, it eliminates the amide proton, a critical hydrogen bond donor, which disrupts the formation of secondary structures like β-sheets that can lead to aggregation. This disruption can also enhance membrane permeability and, consequently, improve oral bioavailability.

-

D-Configuration : The vast majority of endogenous proteases are stereospecific for L-amino acids. The incorporation of a D-amino acid, such as D-leucine, renders the adjacent peptide bonds resistant to these enzymes, significantly increasing the in vivo half-life of the peptide therapeutic.[2]

The combination of these two features in a single molecule makes this compound a high-value reagent for designing next-generation peptidomimetics and therapeutic peptides with enhanced drug-like properties.

Caption: Structural relationships between L-Leucine, D-Leucine, and N-Methyl-D-Leucine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis. The data below has been compiled from various suppliers and databases. Note that specific values may vary slightly between commercial batches.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-4-methyl-2-(methylamino)pentanoic acid hydrochloride | PubChem |

| Synonyms | N-Methyl-D-leucine HCl, H-D-MeLeu-OH·HCl | [3] |

| CAS Number | 1221498-82-3 | [4] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [5] |

| Molecular Weight | 181.66 g/mol | [5][6][7][8] |

| Appearance | White to off-white powder or crystalline solid | [5] |

| Melting Point | 159-163 °C (for L-isomer HCl); Data for D-isomer not specified. | [1][6] |

| Solubility | Soluble in water. | [1][5] |

| Predicted pKa | Strongest Acidic: 2.42; Strongest Basic: 10.58 | [1] |

| Storage Conditions | Store at 2-8°C, protected from light and moisture. | [5] |

Synthesis and Characterization

While this compound is commercially available, an in-house synthesis may be required for specific research applications, such as isotopic labeling. The following section outlines a representative protocol for its synthesis starting from the commercially available Boc-D-leucine.

Causality in Synthesis: The synthetic strategy relies on two core principles. First, the α-amino group of D-leucine must be protected (e.g., with a Boc group) to prevent N,N-dimethylation and other side reactions, ensuring selective mono-N-methylation. Second, a strong base is required to deprotonate the protected amine's N-H bond, rendering it nucleophilic enough to attack the methylating agent. The final step uses a strong acid to simultaneously deprotect the Boc group and form the stable hydrochloride salt.

Caption: Workflow for the synthesis of this compound from Boc-D-Leu-OH.

Experimental Protocol: Representative N-Methylation

This protocol is adapted from general methods for the N-methylation of protected amino acids and should be optimized for specific laboratory conditions.[1]

-

Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Boc-D-leucine (1 equivalent). Dissolve in anhydrous tetrahydrofuran (THF).

-

Deprotonation : Cool the solution to 0°C in an ice bath. Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 equivalents) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the Boc-protected amine. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Methylation : Cool the reaction mixture back to 0°C. Add methyl iodide (CH₃I, ~5 equivalents) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight. Rationale: CH₃I is a potent electrophile. The reaction is run overnight to ensure it proceeds to completion despite potential steric hindrance.

-

Quenching : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Extraction : Dilute the mixture with water and ethyl acetate. Separate the organic layer, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Boc-N-Me-D-Leu-OH.

-

Deprotection and Salt Formation : Dissolve the crude intermediate in a minimal amount of anhydrous dioxane or diethyl ether. Add a solution of 4M HCl in dioxane (excess, ~5-10 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.

-

Isolation : The product, this compound, will often precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. Recrystallization may be necessary for further purification.

Validation: The identity and purity of the final product must be confirmed by:

-

¹H and ¹³C NMR Spectroscopy : To confirm the presence of the N-methyl group and the overall carbon skeleton.

-

Mass Spectrometry : To verify the correct molecular weight.

-

Chiral HPLC : To ensure the enantiomeric purity has been retained throughout the synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] However, its incorporation is not trivial and requires specific considerations.

The Causality of Coupling Difficulty: The steric bulk introduced by the N-methyl group significantly hinders the approach of the activated carboxyl group to the deprotected secondary amine on the growing peptide chain. This steric clash dramatically slows the kinetics of amide bond formation compared to the coupling of primary amino acids. Consequently, standard coupling protocols are often inefficient and can lead to deletion sequences and low yields.

Caption: SPPS cycle highlighting the critical coupling and monitoring steps for N-methylated amino acids.

Protocol: Incorporating Fmoc-N-Me-D-Leu-OH in SPPS

This protocol assumes the use of a standard Fmoc-protected version of N-Me-D-Leu-OH.

-

Pre-synthesis : The this compound salt must be converted to its Fmoc-protected form (Fmoc-N-Me-D-Leu-OH) prior to use in SPPS. This is typically purchased directly.

-

Fmoc Deprotection : Perform the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide using 20% piperidine in DMF.

-

Activation and Coupling :

-

In a separate vessel, pre-activate Fmoc-N-Me-D-Leu-OH (3-5 equivalents) with a high-potency coupling reagent such as HATU or HCTU (3-5 equivalents) and a non-nucleophilic base like DIEA (6-10 equivalents) in DMF for 5-10 minutes. Rationale: Urionium-based reagents like HATU create a highly reactive O-acylisourea active ester, which is more effective at overcoming the steric hindrance of the N-methyl group.[9]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours, compared to the typical 30-60 minutes for standard amino acids).

-

-

Monitoring : Wash the resin. Perform a Chloranil or Isatin test to check for the presence of a secondary amine. Rationale: The standard Kaiser test relies on a primary amine and will give a false negative result. The Chloranil test is essential for validating the completion of the coupling.

-

Double Coupling : If the monitoring test indicates an incomplete reaction, repeat the full coupling step (Step 3) with a fresh solution of activated Fmoc-N-Me-D-Leu-OH. This is a crucial self-validating step to maximize yield and minimize deletion impurities.

Safety and Handling

Based on safety data sheets for structurally related amino acid hydrochlorides, this compound should be handled with standard laboratory precautions.[10][11][12][13]

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[10][11]

-

Handling : Avoid dust formation and inhalation.[11][12][13] Use in a well-ventilated area.

-

Incompatibilities : Avoid contact with strong oxidizing agents.[11]

-

First Aid :

Trustworthiness Advisory : This information is a guideline. Users are required to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for the exact product and lot number being used.

Conclusion

This compound is more than just a modified amino acid; it is a strategic tool for medicinal chemists. Its chemical properties, born from the dual modifications of N-methylation and D-stereochemistry, provide a rational and field-proven method for enhancing the proteolytic resistance and overall stability of peptide drug candidates. While its application in synthesis requires specialized protocols to overcome the challenge of sterically hindered coupling, the potential rewards—peptides with significantly improved pharmacokinetic profiles—justify the additional considerations. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this valuable building block into their drug discovery programs.

References

- Vertex AI Search. This compound.

- Chem-Impex. N-Methyl-L-leucine hydrochloride.

- ChemicalBook. N-Me-D-Leu-OH·HCl manufacturers and suppliers in india.

- Fisher Scientific.

- ChemicalBook. N-ME-DL-LEU-OH HCL manufacturers and suppliers in india.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Ainfo Inc.

- ChemicalBook. N-ME-D-LEU-OH·HCL CAS#: 1221498-82-3.

- Sigma-Aldrich. N-Methyl- L -leucine = 98.0 66866-69-1.

- Benchchem. N-Methylleucine chemical properties and structure.

- PubChem. D-Leucine Methyl Ester Hydrochloride.

- PubChem. Leucine methyl ester hydrochloride.

- National Center for Biotechnology Information. Introduction to Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. N-Me-D-Leu-OH·HCl manufacturers and suppliers in india [chemicalbook.com]

- 4. N-ME-D-LEU-OH·HCL CAS#: 1221498-82-3 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N -甲基- L -亮氨酸 盐酸盐 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. D-Leucine Methyl Ester Hydrochloride | C7H16ClNO2 | CID 11600782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pccarx.com [pccarx.com]

An In-depth Technical Guide to the Structure and Properties of N-Methyl-D-leucine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-D-leucine, a non-proteinogenic α-amino acid, represents a critical building block in contemporary medicinal chemistry. Its incorporation into peptide-based therapeutics is a key strategy for enhancing metabolic stability, modulating conformational properties, and improving pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the hydrochloride salt of N-Methyl-D-leucine, focusing on its chemical structure, physicochemical properties, synthesis, and analytical characterization. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for researchers engaged in peptide synthesis and drug development.

Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability due to enzymatic degradation by proteases. N-methylation, the substitution of an amide proton with a methyl group, is a widely adopted strategy to overcome this limitation.[1] The introduction of a methyl group on the amide nitrogen sterically hinders protease activity, thereby extending the in-vivo half-life of the peptide.[1]

Furthermore, N-methylation imparts significant conformational constraints on the peptide backbone. By restricting rotation around the Cα-N bond, it can stabilize specific secondary structures, such as β-turns, leading to enhanced receptor binding affinity and selectivity.[1] The increased lipophilicity associated with N-methylation can also improve membrane permeability and oral bioavailability.[2] N-Methyl-D-leucine, as the D-enantiomer, offers unique stereochemical properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of novel therapeutics.

Molecular Structure and Chemical Identity

N-Methyl-D-leucine is a derivative of the essential amino acid D-leucine, where a methyl group is covalently bonded to the alpha-amino group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it highly suitable for a variety of laboratory applications.[3]

-

IUPAC Name: (2R)-4-methyl-2-(methylamino)pentanoic acid hydrochloride

-

Molecular Formula: C₇H₁₆ClNO₂[4]

-

Molecular Weight: 181.66 g/mol [5]

-

CAS Number: 31321-74-1 (for the free amino acid, N-Methyl-D-leucine)[6]

The structure of N-Methyl-D-leucine hydrochloride is characterized by a chiral center at the α-carbon, with the (R)-configuration. The molecule comprises an isobutyl side chain, a carboxylic acid group, and a secondary amine which is protonated in the hydrochloride salt form.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Methyl-D-leucine hydrochloride is essential for its effective use in synthesis and formulation. While specific experimental data for the D-enantiomer hydrochloride is not widely published, properties can be reasonably inferred from its L-enantiomer and related compounds.

| Property | Value | Source(s) and Remarks |

| Appearance | White to off-white crystalline powder | Based on data for the L-isomer and general appearance of amino acid hydrochlorides.[1][7] |

| Melting Point | 159-163 °C (for L-isomer hydrochloride) | The melting point of the D-isomer is expected to be identical to the L-isomer.[5] |

| Solubility | Soluble in water. | The hydrochloride salt form significantly increases aqueous solubility. The free base is predicted to have a water solubility of 35.0 mg/mL.[1][5] |

| Optical Rotation [α]²⁰D | Expected to be -22 to -26 ° (c=1 in 5N HCl) | This is an inferred value. The L-isomer exhibits an optical rotation of +22 to +26 ° under the same conditions. Enantiomers have equal and opposite optical rotations.[1] |

| pKa (Predicted) | Strongest Acidic: 2.42; Strongest Basic: 10.58 | Predicted for the free amino acid. The hydrochloride salt will have a lower pH in solution.[5] |

Synthesis of N-Methyl-D-leucine Hydrochloride

The synthesis of N-Methyl-D-leucine typically involves the N-methylation of a protected D-leucine precursor. A common and robust method utilizes sodium hydride and methyl iodide. The subsequent deprotection and formation of the hydrochloride salt yields the final product.

Workflow for the Synthesis of N-Methyl-D-leucine Hydrochloride

Caption: A generalized workflow for the synthesis of N-Methyl-D-leucine Hydrochloride.

Experimental Protocol: N-Methylation of N-Benzyloxycarbonyl-D-leucine

This protocol is a representative method adapted from general procedures for the N-methylation of protected amino acids.[5][8]

-

Dissolution: Dissolve N-benzyloxycarbonyl-D-leucine (10 mmol) and methyl iodide (5 ml; 80 mmol) in anhydrous tetrahydrofuran (THF) (30 ml) in a flask protected from moisture.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Cautiously add sodium hydride (60% dispersion in mineral oil, 1.32 g; 30 mmol) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methylated protected amino acid.

-

Deprotection and Salt Formation: The benzyloxycarbonyl (Cbz) group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of one equivalent of hydrochloric acid in a suitable solvent like methanol or ethanol. This will yield N-Methyl-D-leucine hydrochloride directly.

-

Purification: The final product can be purified by recrystallization.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of N-Methyl-D-leucine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Methyl-D-leucine hydrochloride.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (doublets for the diastereotopic methyls and a multiplet for the methine proton), a multiplet for the β-methylene protons, a signal for the α-proton, and a singlet for the N-methyl group. The chemical shifts will be influenced by the solvent and the protonation state of the amine and carboxylic acid groups.[9]

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule. The carbonyl carbon will appear downfield, followed by the α-carbon, the carbons of the isobutyl side chain, and the N-methyl carbon.[10]

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in N-Methyl-D-leucine hydrochloride. Expected characteristic absorption bands include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

-

N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ for the secondary ammonium salt.

-

C=O stretch: A strong absorption around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.

-

N-H bend: A band around 1560-1620 cm⁻¹.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns, such as the loss of water and carbon monoxide from the protonated molecule to form an immonium ion.[11][12]

Applications in Drug Development

N-Methyl-D-leucine hydrochloride is a valuable building block for the synthesis of peptide and peptidomimetic drugs with improved therapeutic properties.

-

Enhanced Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases.[1]

-

Conformational Control: The steric hindrance of the N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure and improved binding to biological targets.[1]

-

Increased Bioavailability: The introduction of the methyl group increases the lipophilicity of the peptide, which can enhance its ability to cross cell membranes.[2]

-

Chiral Building Block: As a D-amino acid, it can be incorporated into peptides to probe structure-activity relationships and to create peptides with novel biological activities. The use of D-amino acids can also confer resistance to degradation by proteases that are specific for L-amino acids.[13]

Logical Relationship in Drug Development Application

Caption: The impact of N-Methyl-D-leucine incorporation on therapeutic peptide properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area. Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry place.[15]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.[15]

Conclusion

N-Methyl-D-leucine hydrochloride is a strategically important molecule in the field of drug discovery and development. Its unique structural features, combining N-methylation and D-stereochemistry, provide a powerful tool for medicinal chemists to enhance the therapeutic potential of peptide-based drugs. This guide has provided a detailed overview of its structure, properties, synthesis, and characterization, serving as a valuable resource for researchers aiming to leverage the benefits of this non-proteinogenic amino acid in their work.

References

-

PubMed. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. [Link]

-

Semantic Scholar. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. [Link]

-

PubMed Central (PMC). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. [Link]

-

Cellseco. Material Safety Data Sheet - L-Leucine. [Link]

-

PubChem. N-Me-D-Leu-OH·HCl. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubChem. N-Methylleucine, D-. [Link]

-

PubMed Central (PMC). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. [Link]

-

Monash University. Synthesis of N-Alkyl Amino Acids. [Link]

-

Monash University. Synthesis of N-Alkyl Amino Acids. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. uni-giessen.de [uni-giessen.de]

- 3. CAS 65672-32-4: N-Methyl-D-alanine hydrochloride [cymitquimica.com]

- 4. pccarx.com [pccarx.com]

- 5. Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 13. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. cellseco.com [cellseco.com]

An In-Depth Technical Guide to the Synthesis of N-Methyl-D-leucine Hydrochloride (N-Me-D-Leu-OH.HCl)

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust and widely applicable method for the synthesis of N-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH.HCl). N-methylated amino acids are critical components in the design of peptidomimetics and other therapeutic agents, offering enhanced metabolic stability and conformational constraint. This document, intended for researchers, scientists, and drug development professionals, details a three-step synthetic pathway commencing with the readily available starting material, D-leucine. The core of this guide is a detailed exposition of the protection, methylation, and deprotection/salt formation sequence, underpinned by mechanistic insights and practical considerations. The protocols provided herein are designed to be self-validating, with an emphasis on reproducibility and high purity of the final product.

Introduction: The Significance of N-Methylated Amino Acids in Drug Discovery

The strategic incorporation of N-methylated amino acids into peptide-based therapeutics is a well-established strategy to overcome the inherent pharmacokinetic limitations of natural peptides, such as susceptibility to enzymatic degradation and poor membrane permeability.[] The methylation of the amide nitrogen atom introduces a conformational constraint, which can lock the peptide into a bioactive conformation, thereby enhancing its potency and selectivity for its biological target.[2] this compound, as a chiral building block, is of particular interest in the synthesis of novel pharmaceuticals, offering the combined benefits of N-methylation and the use of a D-amino acid to further increase resistance to proteolysis.[] This guide will focus on a practical and efficient laboratory-scale synthesis of this valuable compound.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step process starting from D-leucine. The overall strategy involves:

-

N-protection of the amino group: To prevent unwanted side reactions during the methylation step, the primary amine of D-leucine is first protected with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the subsequent methylation step and its facile removal under acidic conditions.[][3]

-

N-methylation of the protected amino acid: The N-H proton of the Boc-protected D-leucine is sufficiently acidic to be deprotonated by a strong base, such as sodium hydride. The resulting anion then acts as a nucleophile, reacting with a methylating agent like methyl iodide to form the N-methylated product.[4][5]

-

Deprotection and hydrochloride salt formation: The final step involves the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. Subsequent treatment with HCl yields the desired N-Me-D-Leu-OH as its stable hydrochloride salt.[6][7]

The overall synthetic transformation is depicted below:

Caption: Boc-protection of D-Leucine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| D-Leucine | 131.17 | 10.0 g | 76.2 mmol |

| Di-tert-butyl dicarbonate | 218.25 | 18.3 g | 83.8 mmol |

| Sodium Hydroxide (NaOH) | 40.00 | 3.05 g | 76.2 mmol |

| 1,4-Dioxane | - | 100 mL | - |

| Water | - | 100 mL | - |

| Ethyl Acetate | - | As needed | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve D-leucine and sodium hydroxide in a mixture of 1,4-dioxane and water.

-

Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Add di-tert-butyl dicarbonate to the cooled solution portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-leucine as a white solid or a viscous oil. [8]

Step 2: Synthesis of N-Boc-N-methyl-D-leucine

The N-methylation of Boc-D-leucine is achieved using sodium hydride as a base to deprotonate the amide nitrogen, followed by quenching with methyl iodide. [4][5] Reaction Scheme:

Caption: N-methylation of Boc-D-leucine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Boc-D-leucine | 231.29 | 10.0 g | 43.2 mmol |

| Sodium Hydride (60% in oil) | 24.00 | 3.46 g | 86.4 mmol |

| Methyl Iodide | 141.94 | 8.1 mL | 130 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Water | - | As needed | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-D-leucine and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride dispersion portion-wise over 1 hour. Vigorous gas evolution (hydrogen) will be observed.

-

After the addition of sodium hydride is complete, add methyl iodide dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-N-Me-D-leucine. [5]

Step 3: Deprotection and Formation of this compound

The final step involves the removal of the Boc protecting group under acidic conditions and the subsequent formation of the hydrochloride salt.

Reaction Scheme:

Caption: Boc deprotection and hydrochloride salt formation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Boc-N-Me-D-leucine | 245.32 | 10.0 g |

| 4 M HCl in 1,4-Dioxane | - | 50 mL |

| Diethyl Ether | - | As needed |

Procedure:

-

Dissolve Boc-N-Me-D-leucine in 4 M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid. [][7]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the N-methyl group.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To compare with literature values for the pure compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Safety Considerations

-

Sodium Hydride: A highly flammable and water-reactive solid. It should be handled under an inert atmosphere and away from moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses, must be worn. [5]* Methyl Iodide: A toxic and carcinogenic alkylating agent. It should be handled in a well-ventilated fume hood with appropriate PPE. [5]* Strong Acids (HCl, TFA): Corrosive and should be handled with care in a fume hood.

-

Solvents (Dioxane, THF, Diethyl Ether): Flammable and should be used in well-ventilated areas, away from ignition sources.

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of this compound from D-leucine. The described methodology, employing Boc protection, N-methylation with sodium hydride and methyl iodide, and subsequent acidic deprotection, provides a practical route to this valuable building block for peptide synthesis and drug discovery. By adhering to the detailed protocols and safety precautions, researchers can confidently synthesize high-purity this compound for their research and development endeavors.

References

-

Lokey Lab Protocols. N-Methylation of Boc amino acids. Wikidot. Published March 2, 2017. [Link]

-

ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. [Link]

- Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.

-

ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

-

aapptec. Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. [Link]

- Fletcher, M. D., Harding, J. R., Hughes, R. A., Kelly, N. M., Schmalz, H., Sutherland, A., & Willis, C. L. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-14.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Site-Selective Methylation of N ?? -Nosyl Hydrazides of N -Nosyl Protected ??-Amino Acids. [Link]

-

Royal Society of Chemistry. Experimental Procedures. [Link]

-

PubMed. Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. [Link]

-

Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

-

Chem-Impex. Boc-N-methyl-D-leucine. [Link]

-

PubMed. Site-selective methylation of N(beta)-nosyl hydrazides of N-nosyl protected alpha-amino acids. [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-L-LEUCINAL. [Link]

-

Canadian Science Publishing. Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. [Link]

-

PubMed. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Organic Syntheses. Procedure. [Link]

-

ResearchGate. SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. [Link]

-

Wikipedia. Leucine. [Link]

- Google Patents.

- Google Patents.

-

PubMed. Selective, on-resin N-methylation of peptide N-trifluoroacetamides. [Link]

-

PubMed. N-methyl-N-nosyl-beta(3)-amino acids. [Link]

-

ResearchGate. Efficient alkylation of N,N '-disubstituted formamidines using Mitsunobu's reagents. [Link]

-

PubMed Central. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]

Sources

An In-Depth Technical Guide to N-Me-D-Leu-OH.HCl: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of N-Methylated D-Amino Acids

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, bioavailability, and efficacy is a constant driver of innovation. N-methylation and the incorporation of D-enantiomers are two powerful strategies to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation.[1][2] This guide focuses on a specific, yet highly significant, building block that embodies both of these strategic modifications: N-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH.HCl).

The introduction of a methyl group on the alpha-amino nitrogen of an amino acid, a modification known as N-methylation, sterically hinders the approach of proteases, thereby increasing the metabolic stability of the resulting peptide.[3] Furthermore, the use of the D-enantiomer of leucine, a non-natural configuration, provides an additional layer of resistance to enzymatic degradation by endogenous proteases, which are stereoselective for L-amino acids.[1] The combination of these two features in this compound makes it a highly valuable component in the design of novel peptide and peptidomimetic drugs with improved pharmacokinetic profiles.[2][4] This guide will provide a comprehensive overview of the synthesis, characterization, and applications of this unique amino acid derivative, empowering researchers to leverage its full potential in their drug discovery endeavors.

Core Compound Profile: this compound

N-Methyl-D-leucine hydrochloride, systematically named (2R)-4-methyl-2-(methylamino)pentanoic acid hydrochloride, is a chiral amino acid derivative. Its structure and key properties are summarized below.

| Property | Value |

| CAS Number | 1221498-82-3 |

| Molecular Formula | C₇H₁₆ClNO₂ |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to off-white powder |

| Chirality | (R)-enantiomer |

| Solubility | Soluble in water |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically involves the N-methylation of a suitably protected D-leucine precursor, followed by deprotection. While various methods for N-methylation exist, a common approach involves reductive amination or direct alkylation. Below is a representative, field-proven protocol.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Protection of D-Leucine

-

Rationale: The amino group of D-leucine must be protected to prevent unwanted side reactions during the subsequent methylation step. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

-

Procedure:

-

Dissolve D-leucine (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide, to deprotonate the amino group.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture while maintaining a cool temperature (0-5 °C).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the Boc-D-leucine into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-D-leucine.

-

Step 2: N-Methylation of Boc-D-Leucine

-

Rationale: This step introduces the methyl group onto the protected amino group. Sodium hydride is a strong base that deprotonates the amide nitrogen, which then acts as a nucleophile to attack methyl iodide.[5]

-

Procedure:

-

Dissolve Boc-D-leucine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH) (2.2 equivalents, 60% dispersion in mineral oil) portion-wise to the solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I) (2.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding water.

-

Adjust the pH to acidic (pH 2-3) with dilute HCl.

-

Extract the product, Boc-N-Me-D-leucine, into an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield the crude product.

-

Step 3: Deprotection and HCl Salt Formation

-

Rationale: The Boc protecting group is removed under acidic conditions to yield the free amino acid. The hydrochloride salt is then formed to improve the stability and handling of the final product.

-

Procedure:

-

Dissolve the crude Boc-N-Me-D-leucine in a suitable solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum.

-

Purification and Characterization: Ensuring Quality and Identity

Rigorous purification and characterization are paramount to ensure the quality and identity of this compound for use in research and drug development.

Purification by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both analytical and preparative purification of this compound, ensuring high enantiomeric purity.

-

Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin or ristocetin A), is often effective for separating enantiomers of amino acids and their derivatives.[6]

-

Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC would be a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate) and an organic modifier like methanol or acetonitrile.[7] The gradient and specific composition will need to be optimized for the best separation.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide bond and carboxyl group.

Diagram of the Analytical Workflow

Caption: Analytical workflow for this compound.

Characterization by NMR Spectroscopy and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group on the nitrogen, the alpha-proton, the protons of the isobutyl side chain, and the exchangeable protons of the amine and carboxylic acid groups. The chemical shifts will be influenced by the solvent and the protonation state.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon, the alpha-carbon, the N-methyl carbon, and the carbons of the isobutyl side chain.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

-

Expected Molecular Ion: In positive ion mode, the expected [M+H]⁺ ion would have an m/z of 146.12.

-

Fragmentation Pattern: Collision-induced dissociation (CID) of the parent ion is expected to produce characteristic fragment ions. A prominent loss would be that of the carboxyl group (HCOOH), resulting in an ion at m/z 100.09. Further fragmentation of the isobutyl side chain would also be observed.[8]

Applications in Drug Discovery and Development

The incorporation of this compound into peptide sequences offers several advantages for the development of therapeutic agents.

-

Enhanced Metabolic Stability: The N-methyl group and the D-configuration protect the peptide backbone from cleavage by proteases, leading to a longer in vivo half-life.[1][9]

-

Improved Membrane Permeability: The increased lipophilicity due to the N-methyl group can enhance the ability of the peptide to cross cell membranes, potentially improving oral bioavailability.[10]

-

Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor.

-

Therapeutic Areas: Peptides containing N-methylated and D-amino acids are being explored in various therapeutic areas, including oncology, metabolic diseases, and as antimicrobial agents.[1][2][9] For instance, the modification of minigastrin analogs with N-methylated amino acids has been shown to improve their metabolic stability for potential use in targeting cholecystokinin-2 receptors in tumors.[2]

Conclusion

This compound is a powerful and versatile building block for the design and synthesis of next-generation peptide therapeutics. Its unique combination of N-methylation and D-chirality provides a robust strategy to overcome the traditional limitations of peptide-based drugs. A thorough understanding of its synthesis, purification, and characterization, as outlined in this guide, is essential for its effective application. As the field of peptide drug discovery continues to advance, the strategic use of modified amino acids like this compound will undoubtedly play a pivotal role in the development of more potent, stable, and effective medicines.

References

- Verma, S., & Singh, A. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6338.

- Gomara, M. J., et al. (2021). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 22(16), 8829.

- Tan, Y. L., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Advances, 10(51), 30659–30669.

- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

- Hughes, A. B. (2010). 6 - Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.

- Sharma, A., et al. (2018). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 16(43), 8294–8304.

-

Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). Retrieved from [Link]

- Bhushan, R., & Kumar, V. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-648.

- Chen, C., et al. (2022). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 23(19), 11299.

- Del Giorno, K. E., et al. (2021). Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases.

-

ATB-Tools. (n.d.). N-methyl-D-leucine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001645). Retrieved from [Link]

- Wysocki, V. H., et al. (2000). Peptide fragmentation and amino acid quantification by mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(11), 949-962.

- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839–845.

- Bodanszky, M. (1988). 4 Synthesis of Peptides. In Peptide Chemistry (pp. 55-115). Springer, Berlin, Heidelberg.

- Galkin, E. G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 27(10), 1641-1652.

- Kinter, M., & Sherman, N. E. (2000). 1 Mass Spectrometry of Amino Acids and Proteins. In Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.

-

Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]

- 9. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

N-Me-D-Leu-OH.HCl molecular weight

An In-depth Technical Guide to N-Methyl-D-leucine Hydrochloride (N-Me-D-Leu-OH·HCl)

Abstract

N-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH·HCl) is a non-proteinogenic amino acid derivative of significant interest in modern medicinal chemistry and peptide-based drug development. Its unique structural features—specifically the N-terminal methylation and the D-enantiomeric configuration—confer valuable pharmacokinetic properties upon peptides into which it is incorporated. This guide provides a comprehensive technical overview of N-Me-D-Leu-OH·HCl, focusing on its core physicochemical properties, including a detailed analysis of its molecular weight. We will explore the rationale behind its synthesis and purification, detail a self-validating analytical workflow for its characterization, and discuss its strategic application in designing next-generation therapeutics with enhanced stability and bioavailability.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application. N-Me-D-Leu-OH·HCl is the hydrochloride salt of the N-methylated D-enantiomer of leucine.[1] The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it convenient for handling and for use in various reaction conditions.[1]

The key physicochemical properties are summarized below.

| Property | Value | Significance & Rationale |

| Molecular Formula | C₇H₁₆ClNO₂ (or C₇H₁₅NO₂·HCl)[2][3] | Defines the elemental composition. Essential for calculating molecular weight and for elemental analysis. |

| Average Molecular Weight | 181.66 g/mol [1][2] | This value is calculated using the weighted average of the natural abundances of the constituent isotopes. It is the correct value to use for all stoichiometric calculations, such as determining molar equivalents in a synthesis reaction. |

| Monoisotopic Mass | 181.08696 Da | This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). It is the critically important value for high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision. |

| IUPAC Name | (2R)-4-methyl-2-(methylamino)pentanoic acid hydrochloride | Provides the unambiguous, systematic chemical name based on standardized nomenclature rules. |

| Common Synonyms | N-Me-D-Leu-OH·HCl, H-N-Me-D-Leu-OH·HCl | Shorthand notations commonly used in peptide chemistry literature and catalogs. |

| CAS Number | 1221498-82-3[2] | A unique registry number for this specific chemical substance, ensuring precise identification across different databases and suppliers. Note that the L-isomer has different CAS numbers, such as 66866-69-1.[4] |

| Appearance | White to off-white crystalline powder[1][3] | A primary indicator of material purity. Deviations in color may suggest impurities or degradation. |

| Storage Conditions | 2–8°C, dry, sealed environment[2][3] | As a hydrochloride salt, the compound can be hygroscopic. These conditions are essential to prevent degradation and maintain chemical integrity over time. |

Synthesis and Purification Workflow

The synthesis of N-methylated amino acids requires a strategic approach to selectively add a single methyl group to the amine nitrogen without over-methylation or racemization. The most prevalent and robust method involves the N-methylation of a protected amino acid precursor.[5]

Causality in Synthetic Strategy: The starting material is typically D-leucine, which must first be N-protected. A common choice is the benzyloxycarbonyl (Cbz) or tosyl (Ts) group. This protection is critical for two reasons:

-

It prevents the carboxylic acid group from interfering with the methylation reaction.

-

It activates the N-H bond, making the proton more acidic and easier to remove by a strong base.

The general workflow is as follows:

-

N-Protection: D-leucine is reacted with a protecting group reagent (e.g., Benzyl chloroformate for Cbz protection).

-

Deprotonation: The protected D-leucine is treated with a strong, non-nucleophilic base like sodium hydride (NaH). NaH is chosen for its ability to irreversibly deprotonate the N-H bond, forming a sodium amide salt.[1]

-

Methylation: A methylating agent, typically methyl iodide (MeI), is added. The highly nucleophilic amide anion attacks the electrophilic methyl group in an Sₙ2 reaction.[1][5]

-

Deprotection & Salt Formation: The N-protecting group is removed under specific conditions (e.g., hydrogenolysis for Cbz), and the resulting free base is treated with hydrochloric acid to yield the final, stable N-Me-D-Leu-OH·HCl salt.

Caption: A simplified workflow for the synthesis of N-Me-D-Leu-OH·HCl.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and molecular weight of N-Me-D-Leu-OH·HCl requires a multi-technique approach where each result corroborates the others. This creates a self-validating system essential for regulatory compliance and experimental reproducibility.

Caption: A logical workflow for the analytical validation of N-Me-D-Leu-OH·HCl.

Step-by-Step Methodologies

1. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Method: Reverse-phase HPLC (RP-HPLC) is the standard method.

-

Protocol:

-

Prepare a standard solution of the sample in a suitable mobile phase (e.g., 1 mg/mL in Water/Acetonitrile).

-

Inject onto a C18 column.

-

Elute with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the eluent using a UV detector at ~214 nm.

-

-

Expected Result: A single major peak indicates high purity. The area of this peak relative to the total area of all peaks should be ≥98%. It is important to note that N-methylated peptides can sometimes show broadened or multiple peaks due to the slow interconversion of cis/trans amide bond rotamers, a phenomenon that should be understood when interpreting the chromatogram.[6]

2. Molecular Weight & Identity Confirmation via Mass Spectrometry (MS)

-

Method: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Protocol:

-

Infuse the sample solution from the HPLC or a separate vial into the ESI source.

-

Acquire data in positive ion mode.

-

Analyze the resulting mass spectrum.

-

-

Expected Result: The analysis should detect the molecular ion of the free base (C₇H₁₅NO₂), as the HCl salt dissociates in solution. The expected protonated molecule [M+H]⁺ will have an m/z value corresponding to its monoisotopic mass, approximately 146.117.[7] The observation of this precise mass confirms both the elemental formula and the molecular weight.

3. Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Method: ¹H (Proton) and ¹³C (Carbon) NMR.

-

Protocol:

-

Dissolve a 5-10 mg sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Expected Result: The ¹H NMR spectrum will show a distinct singlet at approximately 2.5-3.0 ppm corresponding to the three protons of the N-methyl group. The remaining signals will correspond to the leucine side chain and alpha-proton. The integration of the N-methyl signal relative to other protons will confirm the structure. ¹³C NMR will show a characteristic peak for the N-methyl carbon. Together, these spectra provide unambiguous confirmation of the molecule's covalent structure.[8][9]

Applications in Peptide Synthesis and Drug Development

N-Me-D-Leu-OH·HCl is not merely a chemical curiosity; it is a strategic tool for overcoming the inherent weaknesses of natural peptides as therapeutic agents. Its incorporation into a peptide sequence is a deliberate design choice to enhance drug-like properties.[10]

-

Enhanced Metabolic Stability: The most significant advantage is resistance to enzymatic degradation.[11] Proteases, which are highly stereospecific, often fail to recognize or cleave peptide bonds involving a D-amino acid.[11] Furthermore, the N-methyl group provides steric hindrance that blocks the action of exopeptidases and endopeptidases, dramatically increasing the peptide's in vivo half-life.[2][12]

-

Improved Membrane Permeability and Bioavailability: N-methylation reduces the hydrogen-bonding capacity of the amide nitrogen, which can disrupt secondary structures like β-sheets and favor conformations that are more membrane-permeable.[12] This increase in lipophilicity and improved permeability can lead to enhanced oral bioavailability, a major goal in peptide drug design.[10][13]

-

Conformational Constraint: The N-methyl group restricts the rotation around the peptide backbone, locking the peptide into a more defined conformation. This can lead to higher receptor binding affinity and selectivity by pre-organizing the peptide into its bioactive shape.[11]

References

-

N-Me-D-Leu-OH.HCl. My Skin Recipes. Available at: [Link]

-

Studies on the Stereochemical Characterization of N-Methylated Amino Acids. Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]

-

D-Leucine Methyl Ester Hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. RSC Publishing. Available at: [Link]

-

Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]

-

N-Methyl-dl-leucine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central, National Institutes of Health. Available at: [Link]

-

SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. ResearchGate. Available at: [Link]

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PubMed Central, National Institutes of Health. Available at: [Link]

-

Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed, National Institutes of Health. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. connectsci.au [connectsci.au]

- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of N-Methyl-D-leucine HCl

Introduction

N-Methyl-D-leucine HCl is a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. Its incorporation into peptides can enhance proteolytic stability, improve membrane permeability, and modulate biological activity. For researchers in drug development and peptide chemistry, a thorough understanding of the solubility of N-Methyl-D-leucine HCl is paramount for its effective handling, formulation, and application. This guide provides a comprehensive overview of the physicochemical properties of N-Methyl-D-leucine HCl, a detailed protocol for its solubility determination, and a discussion of the theoretical principles governing its solubility in aqueous and organic solvents.

Physicochemical Properties of N-Methyl-D-leucine HCl

A precise understanding of the physicochemical properties of N-Methyl-D-leucine HCl is fundamental to predicting and interpreting its solubility behavior. While experimental data for the D-isomer is limited, data for the corresponding L-isomer and the parent amino acid, leucine, provide valuable insights.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₅NO₂·HCl | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 159-163 °C (for N-Methyl-L-leucine HCl) | [2] |

| pKa (predicted) | Strongest Acidic: ~2.4, Strongest Basic: ~10.6 | [2] |

| logP (predicted) | Increased lipophilicity compared to D-leucine | [3][4] |

| Water Solubility | Predicted to be soluble; N-methylation can increase aqueous solubility. | [2][3][4] |

| Organic Solvent Solubility | N-Acetyl-N-methyl-L-leucine is soluble in DMSO (35 mg/mL) and Ethanol (35 mg/mL). | [2] |

Note: The pKa and logP values are predicted based on the parent compound and the known effects of N-methylation. Experimental determination is recommended for precise values.

Theoretical Framework for Solubility

The solubility of N-Methyl-D-leucine HCl is governed by a combination of its chemical structure and the properties of the solvent. Two key factors are the N-methylation and the pH of the solution.

The Impact of N-Methylation

N-methylation, the substitution of a hydrogen atom on the amino group with a methyl group, has several effects on the physicochemical properties of an amino acid[3][4]. While the addition of a methyl group increases the molecule's hydrophobicity, it can paradoxically lead to an increase in aqueous solubility[5]. This is attributed to the disruption of the crystal lattice energy and a decrease in intermolecular hydrogen bonding in the solid state. Furthermore, N-methylation can alter the conformation of the molecule in solution, potentially exposing more polar regions to the solvent[5].

The Influence of pH on Aqueous Solubility

As an amino acid hydrochloride, N-Methyl-D-leucine HCl is an amphoteric molecule with both an acidic carboxylic acid group and a basic N-methylamino group. Its charge state, and therefore its solubility in water, is highly dependent on the pH of the solution[2][6][7].

-

At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), and the N-methylamino group is also protonated (-NH₂⁺CH₃). The molecule carries a net positive charge, which generally leads to higher aqueous solubility due to favorable interactions with water molecules.

-

Near the isoelectric point (pI): The carboxylic acid group is deprotonated (-COO⁻), and the N-methylamino group is protonated (-NH₂⁺CH₃), resulting in a zwitterionic form with no net charge. At the pI, the solubility of amino acids is at its minimum due to strong intermolecular electrostatic interactions and reduced hydration.

-

At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), and the N-methylamino group is deprotonated (-NHCH₃). The molecule carries a net negative charge, which again tends to increase aqueous solubility.

The relationship between pH and the different ionic species of N-Methyl-D-leucine is illustrated in the diagram below.

Caption: pH-dependent speciation of N-Methyl-D-leucine.

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of N-Methyl-D-leucine HCl. The protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

I. Materials and Equipment

-

N-Methyl-D-leucine HCl (purity >98%)

-

Solvents: Deionized water, Dimethyl sulfoxide (DMSO, analytical grade), Ethanol (absolute)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

HPLC column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase reagents (e.g., potassium dihydrogen phosphate, acetonitrile)

-

pH meter

II. Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

III. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Methyl-D-leucine HCl to a known volume of the desired solvent (water, DMSO, or ethanol) in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis by HPLC:

-

Mobile Phase Preparation: Prepare a mobile phase suitable for the analysis of underivatized amino acids. A common mobile phase consists of an aqueous buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH adjusted to 2.85) and an organic modifier (e.g., acetonitrile)[8].

-

HPLC Conditions:

-

Calibration Curve: Prepare a series of standard solutions of N-Methyl-D-leucine HCl of known concentrations in the respective solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solutions with the appropriate solvent to bring the concentration within the linear range of the calibration curve. Inject the diluted samples into the HPLC and determine the peak area.

-

Calculation: Calculate the concentration of N-Methyl-D-leucine HCl in the saturated solution using the calibration curve, taking into account the dilution factor. The solubility is expressed in mg/mL or g/L.

-

Expected Solubility Trends

Based on the theoretical principles and data for analogous compounds, the following solubility trends for N-Methyl-D-leucine HCl can be anticipated:

-

Water: As a hydrochloride salt of an amino acid, N-Methyl-D-leucine HCl is expected to be readily soluble in water. The solubility will be significantly influenced by pH, with the lowest solubility near its isoelectric point and higher solubility in acidic and basic solutions[2][6][7].

-

DMSO: Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including many salts[10]. Based on the high solubility of the related compound N-acetyl-D-leucine in DMSO (approx. 30 mg/mL), N-Methyl-D-leucine HCl is also expected to exhibit good solubility in this solvent[11].

-

Ethanol: Ethanol is a polar protic solvent, but it is generally less effective at dissolving salts compared to water. The solubility of amino acids in ethanol is typically lower than in water[12]. The solubility of N-acetyl-D-leucine in ethanol is approximately 1 mg/mL, suggesting that N-Methyl-D-leucine HCl will likely have limited but measurable solubility in ethanol[11].

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-Methyl-D-leucine HCl. While specific experimental solubility data is not yet widely available, the provided theoretical background and detailed experimental protocol empower researchers to generate this critical data in their own laboratories. A thorough characterization of the solubility of N-Methyl-D-leucine HCl is a crucial step in unlocking its full potential in the development of novel peptide-based therapeutics and other advanced applications.

References

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. [Link]

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]

-

Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

-

Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. Agilent. [Link]

-

Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. [Link]

-

Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. [Link]

-

Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

-

Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

-

Analytical Methods for Amino Acids. Shimadzu. [Link]

-

The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]

-

N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. NIH. [Link]

-

Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC - NIH. [Link]

-

Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Royal Society of Chemistry. [Link]

-

L-Leucine. PubChem - NIH. [Link]

-

Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC - NIH. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

-

Alanine. Wikipedia. [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed Central. [Link]

-

Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide and N-Methyl-2-py. DOI. [Link]

-

Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Semantic Scholar. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

The Backbone Modified: A Technical Guide to the Discovery and History of N-Methylated Peptides

Abstract